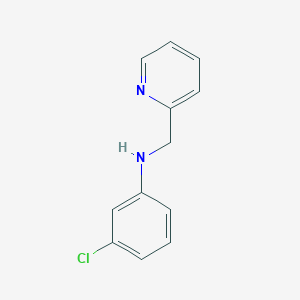

3-chloro-N-(pyridin-2-ylmethyl)aniline

説明

Structure

3D Structure

特性

分子式 |

C12H11ClN2 |

|---|---|

分子量 |

218.68 g/mol |

IUPAC名 |

3-chloro-N-(pyridin-2-ylmethyl)aniline |

InChI |

InChI=1S/C12H11ClN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2 |

InChIキー |

RNFBTPCYBXEWSC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=NC(=C1)CNC2=CC(=CC=C2)Cl |

製品の起源 |

United States |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-chloro-N-(pyridin-2-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in the arsenal of chemists and pharmacologists. Its unparalleled ability to provide detailed information about molecular structure, connectivity, and dynamics at the atomic level makes it indispensable in the field of drug discovery and development.[1][2][3] From the initial identification and validation of lead compounds to the intricate analysis of drug-target interactions, NMR provides critical insights that accelerate the journey from a promising molecule to a life-saving therapeutic.[4][5] This guide focuses on a specific molecule of interest, 3-chloro-N-(pyridin-2-ylmethyl)aniline, to illustrate the power and practical application of ¹H and ¹³C NMR spectroscopy in molecular characterization.

Introduction to 3-chloro-N-(pyridin-2-ylmethyl)aniline

3-chloro-N-(pyridin-2-ylmethyl)aniline is a molecule of significant interest in medicinal chemistry due to its structural motifs. The substituted aniline core is a common feature in many biologically active compounds, while the pyridinylmethyl group can play a crucial role in receptor binding and pharmacokinetic properties. A thorough understanding of its three-dimensional structure and electronic properties is paramount for any research and development efforts. NMR spectroscopy provides the most definitive method for confirming its chemical identity and understanding its conformational preferences in solution.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 3-chloro-N-(pyridin-2-ylmethyl)aniline with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and pyridine rings, the amine proton, and the methylene bridge protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| H-N (Amine) | ~5.0 - 6.0 | Broad Singlet (br s) | The chemical shift is variable and depends on concentration and solvent. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. |

| H-6' (Pyridine) | ~8.5 | Doublet (d) | This proton is ortho to the electronegative nitrogen atom in the pyridine ring, leading to significant deshielding and a downfield shift. |

| H-4' (Pyridine) | ~7.7 | Triplet of doublets (td) | Experiences deshielding due to its position in the aromatic ring, with coupling to H-3' and H-5'. |

| H-3', H-5' (Pyridine) | ~7.2 - 7.4 | Multiplet (m) | These protons are in a relatively electron-rich region of the pyridine ring compared to H-6' and H-4'. |

| H-2, H-4, H-5, H-6 (Aniline) | ~6.6 - 7.2 | Multiplet (m) | The electron-donating nature of the amino group shields these protons, while the electron-withdrawing chloro group deshields them. The exact shifts and multiplicities will depend on the complex interplay of these effects and their coupling patterns. |

| CH₂ (Methylene) | ~4.5 | Singlet (s) | These protons are adjacent to two electronegative atoms (N and the pyridine ring), resulting in a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2' (Pyridine) | ~158 | This carbon is directly attached to the electronegative nitrogen and is part of the imine-like C=N bond, causing a significant downfield shift. |

| C-6' (Pyridine) | ~149 | Also adjacent to the nitrogen, leading to deshielding. |

| C-4' (Pyridine) | ~137 | Aromatic carbon in the pyridine ring. |

| C-1 (Aniline) | ~148 | The carbon atom directly attached to the nitrogen (ipso-carbon) is deshielded. |

| C-3 (Aniline) | ~135 | The carbon atom attached to the chlorine (ipso-carbon) is deshielded due to the electronegativity of chlorine. |

| C-5 (Aniline) | ~130 | Aromatic carbon. |

| C-2, C-4, C-6 (Aniline) | ~113 - 120 | These carbons are shielded by the electron-donating effect of the amino group. |

| C-3', C-5' (Pyridine) | ~121 - 123 | Aromatic carbons in the pyridine ring. |

| CH₂ (Methylene) | ~48 | Aliphatic carbon attached to two electronegative groups. |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is fundamental for accurate structural elucidation. The following protocol outlines the standard procedure for preparing a sample of 3-chloro-N-(pyridin-2-ylmethyl)aniline and acquiring its ¹H and ¹³C NMR spectra.

Sample Preparation

A well-prepared sample is critical for obtaining sharp, well-resolved NMR signals.[14][15]

-

Sample Weighing: Accurately weigh 5-10 mg of 3-chloro-N-(pyridin-2-ylmethyl)aniline for ¹H NMR and 20-50 mg for ¹³C NMR.[16]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[17]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[16] Gentle warming or sonication can aid in dissolution.

-

Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to prevent interference with the magnetic field homogeneity.[15]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[16]

-

Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube.[14][17]

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

Caption: Workflow for preparing an NMR sample.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: Typically -2 to 12 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: Typically 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

Factors Influencing Chemical Shifts: A Deeper Dive

The predicted chemical shifts are a result of several key factors that modulate the local magnetic field experienced by each nucleus.[9][10][11]

-

Inductive Effects: The electronegative chlorine atom and the nitrogen atoms withdraw electron density from the adjacent carbon and hydrogen atoms. This "deshielding" effect causes the nuclei to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value).[9][10][12]

-

Resonance Effects: The lone pair of electrons on the aniline nitrogen can be delocalized into the aromatic ring. This increases the electron density at the ortho and para positions, leading to an "upfield" shift (lower ppm value) for the corresponding protons and carbons.

-

Magnetic Anisotropy: The circulating π-electrons in the aromatic rings create their own local magnetic fields. Protons located in the plane of the ring (like the aromatic protons) are in the deshielding region of this induced field and are shifted downfield.

-

Hydrogen Bonding: The chemical shift of the amine proton (N-H) is particularly sensitive to hydrogen bonding. In concentrated solutions or in the presence of hydrogen-bond accepting solvents, the N-H signal will shift downfield.[9][10]

Caption: Factors that determine the chemical shift of a nucleus.

Conclusion: A Powerful Tool for Structural Verification

This in-depth guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of 3-chloro-N-(pyridin-2-ylmethyl)aniline. By understanding the underlying principles of NMR and following a robust experimental protocol, researchers can confidently verify the structure and purity of this compound. The detailed analysis of predicted chemical shifts, rooted in the electronic and structural features of the molecule, serves as a valuable reference for scientists working in drug discovery and related fields. The application of NMR spectroscopy remains a critical step in ensuring the integrity and identity of novel chemical entities, thereby underpinning the foundation of successful drug development programs.

References

-

Factors Influencing Chemical Shift in NMR. (n.d.). Scribd. Retrieved March 23, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved March 23, 2026, from [Link]

-

NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online. Retrieved March 23, 2026, from [Link]

-

The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics. Retrieved March 23, 2026, from [Link]

-

Pellecchia, M. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738–745. [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved March 23, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 23, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Western University. Retrieved March 23, 2026, from [Link]

-

Factors Influencing Chemical Shifts. (n.d.). St. Paul's Cathedral Mission College. Retrieved March 23, 2026, from [Link]

-

NMR sample preparation guidelines. (n.d.). CERM. Retrieved March 23, 2026, from [Link]

-

Chemical shift. (n.d.). Wikipedia. Retrieved March 23, 2026, from [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). Molecules, 26(16), 4788. [Link]

-

Factors That Influence NMR Chemical Shift. (2022, October 3). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

-

Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (2023). Journal of Medicinal Chemistry, 66(17), 11757–11779. [Link]

-

Factors Affecting Chemical Shift. (2021, March 10). YouTube. Retrieved March 23, 2026, from [Link]

- Gowda, B. T., et al. (2001). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

-

Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. (n.d.). Rsc.org. Retrieved March 23, 2026, from [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Retrieved March 23, 2026, from [Link]

-

3-CHLOROANILINE. (n.d.). Ataman Kimya. Retrieved March 23, 2026, from [Link]

-

Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)]. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

-

Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com. Retrieved March 23, 2026, from [Link]

-

3-Chloro-N-phenyl-pyridin-2-amine ( H NMR, 500 MHz, DMSO) N N H Cl. (n.d.). Retrieved March 23, 2026, from [Link]

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents. (n.d.).

-

Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. (n.d.). ChemRxiv. Retrieved March 23, 2026, from [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (n.d.). RSC Publishing. Retrieved March 23, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved March 23, 2026, from [Link]

-

Synthetic method of 3-chloro-2-methylaniline. (2011, November 9). Eureka | Patsnap. Retrieved March 23, 2026, from [Link]

-

3-Chloroaniline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 23, 2026, from [Link]

-

3-Chloroaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 23, 2026, from [Link]

-

3-Chloro-N-phenyl-pyridin-2-amine. (n.d.). Retrieved March 23, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. azooptics.com [azooptics.com]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Chloroaniline(108-42-9) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. scribd.com [scribd.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. Chemical shift - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. organomation.com [organomation.com]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. ou.edu [ou.edu]

A Comprehensive Technical Guide to the Prospective Structural Elucidation of 3-chloro-N-(pyridin-2-ylmethyl)aniline

Abstract: This guide provides a detailed technical framework for the synthesis, crystallization, and structural analysis of the novel compound 3-chloro-N-(pyridin-2-ylmethyl)aniline. As no public crystallographic data for this specific molecule currently exists, this document serves as a prospective guide for researchers in crystallography, medicinal chemistry, and drug development. It outlines field-proven methodologies, from initial chemical synthesis to the final stages of single-crystal X-ray diffraction (SCXRD) analysis and structural interpretation. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and scientific rigor. We will project the anticipated structural features, including key intramolecular parameters and intermolecular interactions, by drawing authoritative parallels with closely related structures. This guide is intended to equip researchers with the necessary protocols and theoretical grounding to successfully determine and understand the three-dimensional architecture of this and similar compounds.

Introduction and Scientific Context

The confluence of substituted aniline and pyridine moieties in a single molecular scaffold represents a well-established strategy in modern drug discovery. The aniline core is a versatile pharmacophore, while the pyridine ring often serves to modulate solubility, engage in specific hydrogen bonding, and act as a ligand for metalloenzymes. The target molecule, 3-chloro-N-(pyridin-2-ylmethyl)aniline, combines these features with a chlorine substituent, which can significantly influence lipophilicity, metabolic stability, and packing interactions in the solid state.

A definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for providing unambiguous, high-resolution data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[1][2][3] This information is critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformational features with biological activity.

-

Pharmacophore Modeling: Defining the precise spatial arrangement of key functional groups.

-

Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's physical properties and bioavailability.

-

Intellectual Property: Securing robust patent claims based on a defined solid-state form.

This guide will therefore detail the complete workflow to achieve these goals for 3-chloro-N-(pyridin-2-ylmethyl)aniline.

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-alkylated anilines of this type is reductive amination .[4][5] This one-pot reaction involves the condensation of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach offers high selectivity and avoids the over-alkylation often associated with other methods.[4]

Proposed Synthetic Protocol: Reductive Amination

The proposed synthesis reacts 3-chloroaniline with pyridine-2-carboxaldehyde.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3-chloroaniline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE), add pyridine-2-carboxaldehyde (1.05 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. This reducing agent is particularly effective for reductive aminations as it is mild and tolerant of a wide range of functional groups.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-chloro-N-(pyridin-2-ylmethyl)aniline.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in SCXRD analysis.[1][2] The goal is to induce the slow precipitation of the compound from a supersaturated solution, allowing for the formation of a well-ordered crystal lattice. Several methods should be screened in parallel to maximize the chances of success.

Common Crystallization Techniques

| Technique | Description | Advantages & Causality |

| Slow Evaporation | The purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation. The container is loosely covered (e.g., with perforated foil) to allow the solvent to evaporate slowly over days or weeks. | Simple and effective. The slow increase in concentration gently pushes the system past the saturation point, promoting nucleation and ordered growth rather than rapid precipitation. |

| Vapor Diffusion | A concentrated solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble. | Allows for very fine control over the rate of supersaturation. As the anti-solvent vapor slowly diffuses into the compound's solution, it reduces the compound's solubility, leading to gradual crystal formation.[6] |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals form at the interface where the two liquids slowly mix. | Creates a stable and undisturbed environment for crystal growth at the liquid interface. The diffusion-controlled mixing ensures a slow and steady approach to supersaturation. |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. | Exploits the temperature-dependent solubility of the compound. Slow cooling prevents thermal shock and allows molecules sufficient time to arrange themselves into an ordered lattice. |

Protocol for Crystallization Screening:

-

Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexanes). An ideal single solvent is one in which the compound is moderately soluble. For diffusion methods, identify a good solvent and a miscible anti-solvent.

-

Setup: Prepare small-scale crystallization trials (using 2-5 mg of compound per trial) for each of the techniques listed above with promising solvent systems.

-

Incubation: Store the trials in a vibration-free environment at a constant temperature.

-

Observation: Periodically inspect the trials under a microscope for the formation of clear, well-defined single crystals with sharp edges.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, the SCXRD experiment can be performed to determine the atomic structure.[3]

Experimental Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent radiation damage during data collection.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[3] A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[7]

-

Data Processing:

-

Indexing and Unit Cell Determination: The positions of the diffraction spots on the images are used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[7]

-

Integration: The intensity of each diffraction spot is measured and integrated, correcting for background noise.[3]

-

Scaling and Merging: The intensities from all images are scaled and merged to create a single, comprehensive reflection file. This step also involves applying corrections for factors like X-ray absorption.

-

-

Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods. This yields an initial electron density map and a preliminary model of the molecular structure. Software such as SHELXS is commonly used for this step.[8]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process optimizes the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a standard program for this purpose.[8]

-

Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).

Anticipated Structural Features and Discussion

Based on the crystal structures of related N-benzylanilines and pyridine-aniline compounds, we can predict the key structural characteristics of 3-chloro-N-(pyridin-2-ylmethyl)aniline with a high degree of confidence.[8][9][10]

Predicted Crystallographic and Molecular Parameters

The following table presents an example of the crystallographic data that would be obtained from a successful analysis.

| Parameter | Anticipated Value / Type | Rationale / Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for small, relatively rigid organic molecules.[8][10] |

| Space Group | P2₁/c or P2₁2₁2₁ | Centrosymmetric (P2₁/c) or non-centrosymmetric space groups are highly probable. |

| C-N(H)-C Angle | ~125-130° | The N-atom is expected to be sp²-hybridized, leading to a trigonal planar or near-planar geometry. |

| Ph-CH₂-N-Ph Torsion | Non-planar | Steric hindrance between the aromatic rings will likely force a twisted conformation, similar to N-benzylaniline where the rings are nearly perpendicular.[8][11] |

| Inter-ring Dihedral Angle | 70-90° | The dihedral angle between the mean planes of the chlorophenyl and pyridine rings is expected to be large to minimize steric clash.[8][10] |

Key Intermolecular Interactions

The presence of both a hydrogen bond donor (the aniline N-H) and multiple acceptors (the pyridine N atom and the π-systems of the rings) suggests that hydrogen bonding and other weak interactions will be crucial in defining the crystal packing.

Caption: Anticipated N-H···N intermolecular hydrogen bonding motif.

-

N-H···N Hydrogen Bonding: The most significant interaction is expected to be a classic hydrogen bond between the aniline N-H group of one molecule and the basic nitrogen atom of the pyridine ring of an adjacent molecule.[12][13][14] This is a strong and directional interaction that often leads to the formation of infinite chains or dimeric pairs in the crystal lattice.

-

C-H···π Interactions: The aromatic C-H bonds from both rings can act as weak hydrogen bond donors to the electron-rich π-face of a neighboring aromatic ring. These interactions are common in the crystal structures of aromatic compounds and contribute significantly to the overall lattice energy.[10]

-

π-π Stacking: Depending on the overall molecular conformation, offset face-to-face or edge-to-face stacking between pyridine and/or chlorophenyl rings of adjacent molecules may occur to maximize attractive electrostatic and van der Waals forces.

-

Halogen Interactions: The chlorine atom may participate in weak C-H···Cl or Cl···Cl interactions, further stabilizing the crystal packing.

Conclusion

This guide presents a comprehensive and scientifically grounded pathway for the determination and analysis of the crystal structure of 3-chloro-N-(pyridin-2-ylmethyl)aniline. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The anticipated structural analysis, based on established principles and data from analogous compounds, highlights the key intramolecular features and intermolecular forces likely to be observed. The resulting crystallographic data will be invaluable for advancing research in medicinal chemistry and materials science, providing a solid foundation for future structure-based design and optimization efforts.

References

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Retrieved from [Link]

-

Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

van der Sluis, P., & Kroon, J. (1989). Crystallization of low-molecular-weight organic compounds for X-ray crystallography. Journal of Applied Crystallography, 22(4), 340-344. Retrieved from [Link]

-

Unknown Author. (n.d.). Crystallization of small molecules. Retrieved from [Link]

-

Betz, R., McCleland, C., & Marchand, H. (2011). N-Benzylaniline. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1195. Retrieved from [Link]

-

Szatyłowicz, H. (2008). Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Journal of Physical Organic Chemistry. Retrieved from [Link]

-

Betz, R., McCleland, C., & Marchand, H. (2011). N-Benzylaniline. ResearchGate. Retrieved from [Link]

-

Almesaker, A., et al. (2009). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline, a novel flexible, multimodal ligand. Diva-Portal.org. Retrieved from [Link]

-

Julius, B. M., et al. (2021). Synthetic routes for the synthesis of the ligand 4‐(4‐nitrophenoxy)‐N,N‐bis (pyridin‐4‐ylmethyl)aniline. ResearchGate. Retrieved from [Link]

-

Szatyłowicz, H. (2008). Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Semantic Scholar. Retrieved from [Link]

-

Betz, R., McCleland, C., & Marchand, H. (2011). N-Benzylaniline. IUCr Journals. Retrieved from [Link]

-

Betz, R., McCleland, C., & Marchand, H. (2011). N-Benzyl-aniline. PubMed. Retrieved from [Link]

-

Khan, M. S., et al. (2018). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives. ResearchGate. Retrieved from [Link]

-

Thorn, A., & Dittrich, B. (2021). A beginner's guide to X-ray data processing. ResearchGate. Retrieved from [Link]

-

MacGillivray, L. R., et al. (2000). Intermolecular Interactions in the Crystal Chemistry of N,N'-Diphenylisophthalamide, Pyridine-2,6-dicarboxylic Acid Bisphenylamide, and Related Compounds. ACS Publications. Retrieved from [Link]

-

Doutch, J. (2018). X-ray data processing. PMC - NIH. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Wang, C., & Wang, Y. (2010). N,N-Bis(2-pyridylmethyl)aniline. PMC - NIH. Retrieved from [Link]

-

Benassi, E., et al. (2022). Intermolecular interactions in the crystalline structure of some polyhalogenated Di– And triamino Pyridines: Spectroscopical perspectives. Nazarbayev University. Retrieved from [Link]

-

Stanford University. (2024). User Guide - Data Collection and Processing - Macromolecular Crystallography. Retrieved from [Link]

-

Benassi, E., et al. (2022). Intermolecular interactions in the crystalline structure of some polyhalogenated Di- And triamino Pyridines: Spectroscopical perspectives. PubMed. Retrieved from [Link]

-

Yang, Y. Q., et al. (2017). Synthesis of N-Pyridin-2-Ylmethyl and N-Quinolin-2-Ylmethyl Substituted Ethane-1,2-Diamines. Amanote Research. Retrieved from [Link]

-

Sorochinsky, A. E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

-

Guler, O., et al. (2020). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. Retrieved from [Link]

-

Chen, K., & Chen, Z. (2016). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Afanasyev, O. I., et al. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. Retrieved from [Link]

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Benzylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N,N-Bis(2-pyridylmethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. research.nu.edu.kz [research.nu.edu.kz]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-chloro-N-(pyridin-2-ylmethyl)aniline

Abstract: This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pathways for 3-chloro-N-(pyridin-2-ylmethyl)aniline. As a molecule incorporating a halogenated aniline, a secondary amine linker, and a pyridine ring, its fragmentation behavior is governed by several competing and sequential pathways. This document serves as a critical resource for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the structural elucidation and identification of complex heterocyclic molecules. We will explore the primary cleavage mechanisms, including benzylic bond fission, α-cleavage, and fragmentation of the aromatic systems, supported by mechanistic diagrams and a detailed experimental protocol for empirical validation.

Introduction to the Analyte and Mass Spectrometric Interrogation

The Molecule: 3-chloro-N-(pyridin-2-ylmethyl)aniline

3-chloro-N-(pyridin-2-ylmethyl)aniline (Molecular Formula: C₁₂H₁₁ClN₂, Monoisotopic Mass: 218.0611 u) is a substituted aromatic amine. Its structure features three key components that dictate its behavior in a mass spectrometer:

-

A 3-chloroaniline moiety: This group provides a characteristic isotopic signature due to chlorine and is susceptible to halogen loss and ring fragmentation.

-

A pyridin-2-ylmethyl group: This unit is prone to forming stable cationic species.

-

A secondary amine bridge: The C-N bonds adjacent to this amine, particularly the benzylic C-N bond, represent the most labile points in the structure, making them prime sites for initial fragmentation.

Understanding the fragmentation of this molecule is essential for its unambiguous identification in complex matrices, such as in metabolite identification studies or quality control of chemical libraries.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) using electron ionization (EI), is a powerful technique for the structural analysis of volatile and semi-volatile organic compounds. The high-energy (70 eV) electron impact induces reproducible fragmentation, creating a unique "fingerprint" mass spectrum for a given molecule. Elucidating these fragmentation pathways is not merely an academic exercise; it provides the causal logic needed to interpret spectra, distinguish between isomers, and confidently identify unknown analytes.

Predicted Mass Spectrum: The Molecular Ion and Primary Fission Points

The Molecular Ion (M⁺•)

Upon electron ionization, 3-chloro-N-(pyridin-2-ylmethyl)aniline will form a molecular ion (M⁺•). Key characteristics include:

-

m/z Value: The monoisotopic molecular ion will appear at an m/z of 218.

-

Nitrogen Rule: The molecule contains two nitrogen atoms (an even number), so its molecular ion will have an even mass-to-charge ratio, which is consistent with the predicted m/z of 218.[1]

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic M⁺• peak at m/z 218 and an M+2 peak at m/z 220, with a relative intensity ratio of approximately 3:1.[1] This isotopic signature is a crucial diagnostic tool for identifying chlorine-containing compounds.

Dominant Fragmentation Drivers

The fragmentation of the molecular ion is not random. It is directed by the relative stability of the resulting ions and neutral losses.[2] For this molecule, the most favorable initial fragmentation is the cleavage of the benzylic C-N bond, as this leads to the formation of a highly resonance-stabilized pyridin-2-ylmethyl cation (a tropylium-like ion).

Primary and Sequential Fragmentation Pathways

The fragmentation of 3-chloro-N-(pyridin-2-ylmethyl)aniline can be rationalized through several key pathways originating from the molecular ion.

Pathway A: Benzylic C-N Bond Cleavage

This is predicted to be the most significant fragmentation pathway due to the stability of the resulting carbocation. The cleavage of the bond between the methylene bridge and the aniline nitrogen can occur in two ways, leading to two primary fragment ions.

-

Formation of the Pyridin-2-ylmethyl Cation (m/z 92): Heterolytic cleavage of the benzylic C-N bond results in the formation of the highly stable pyridin-2-ylmethyl cation at m/z 92 and a 3-chloroanilino radical. This is often the base peak in the spectra of N-benzyl compounds.[3][4]

-

Formation of the 3-chloroaniline Radical Cation (m/z 127/129): An alternative cleavage can produce the 3-chloroaniline radical cation at m/z 127 (with its isotope at m/z 129) and a pyridin-2-ylmethyl radical.[5][6]

Caption: Primary fragmentation via benzylic C-N bond cleavage.

Pathway B: Fragmentation of the Aromatic Moieties

Further fragmentation can occur either from the molecular ion or from the primary fragments generated in Pathway A.

-

Loss of Chlorine: The molecular ion can lose a chlorine radical (Cl•) to form a fragment ion at m/z 183 . This is a common fragmentation for chloroaromatic compounds.[1]

-

Loss of Hydrogen Cyanide (HCN): Aromatic amines and pyridine rings are known to eliminate HCN.[7][8]

-

The 3-chloroaniline fragment (m/z 127) can lose HCN to yield an ion at m/z 100 .

-

The pyridin-2-ylmethyl cation (m/z 92) can undergo rearrangement and lose HCN to form a cyclopentadienyl-like cation at m/z 65 .

-

Caption: Secondary fragmentation of primary ions and the molecular ion.

Pathway C: α-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to the nitrogen atom. Loss of a hydrogen radical from the methylene bridge is possible, leading to a stabilized, conjugated ion at m/z 217 (and its M+2 isotope at m/z 219). While typically less favorable than benzylic cleavage, this [M-H]⁺ ion is frequently observed in the mass spectra of amines.[8]

Summary of Predicted Key Fragment Ions

The following table summarizes the most probable fragment ions that would be observed in the EI mass spectrum of 3-chloro-N-(pyridin-2-ylmethyl)aniline.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Ion Structure/Formula | Fragmentation Origin |

| 218 | 220 | [C₁₂H₁₁ClN₂]⁺• | Molecular Ion (M⁺•) |

| 217 | 219 | [C₁₂H₁₀ClN₂]⁺ | α-Cleavage (Loss of H• from M⁺•) |

| 183 | - | [C₁₂H₁₁N₂]⁺ | Loss of Cl• from M⁺• |

| 127 | 129 | [C₆H₆ClN]⁺• | Benzylic cleavage (3-chloroaniline radical cation) |

| 100 | 102 | [C₅H₃Cl]⁺• | Loss of HCN from m/z 127 |

| 92 | - | [C₆H₆N]⁺ | Benzylic cleavage (Pyridin-2-ylmethyl cation) |

| 65 | - | [C₅H₅]⁺ | Loss of HCN from m/z 92 |

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the proposed fragmentation pathways, a standardized analytical protocol is required. The following describes a robust method using Gas Chromatography-Mass Spectrometry (GC-MS), the preferred technique for a molecule of this class.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 3-chloro-N-(pyridin-2-ylmethyl)aniline in a high-purity volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent.

-

Injection: Inject 1 µL of the working solution into the GC-MS system.

Instrumentation and Conditions

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Gas Chromatograph:

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

-

-

Mass Spectrometer:

Data Analysis and Validation

The acquired spectrum should be analyzed to identify the molecular ion cluster (m/z 218/220) and the key fragment ions listed in the summary table. High-resolution mass spectrometry (HRMS) could be employed to confirm the elemental composition of each fragment ion, providing an additional layer of validation for the proposed structures.

Caption: Standardized workflow for GC-MS analysis.

Conclusion

The mass spectrometric fragmentation of 3-chloro-N-(pyridin-2-ylmethyl)aniline under electron ionization is a predictable process governed by the chemical nature of its constituent functional groups. The dominant fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a highly abundant pyridin-2-ylmethyl cation at m/z 92. Secondary fragmentation events, including the loss of a chlorine radical from the molecular ion and the elimination of HCN from the aromatic ring fragments, provide further structural confirmation. The characteristic 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragments serves as an unequivocal indicator of the presence of chlorine. This guide provides a robust theoretical framework and a validated experimental protocol for the confident identification and structural characterization of this compound and its analogues.

References

-

Grigg, R., Knight, J. A., Roffey, P., & Sargent, M. V. (1966). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 331-335. [Link]

-

Rap, M., Gábris, B., Cernušák, I., & Raston, P. L. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9035-9051. [Link]

-

Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

-

Tomaja, D. L., Vangor, V. R., & Edwards, B. E. (1979). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 44(15), 2718-2721. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

NIST. (n.d.). m-Chloroaniline. NIST WebBook. [Link]

-

Glish, G. L., & Tondeur, Y. (1984). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Analytical Chemistry, 56(13), 2545-2549. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloroaniline(108-42-9) MS spectrum [chemicalbook.com]

- 6. m-Chloroaniline [webbook.nist.gov]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

The Versatile Scaffold: 3-Chloro-N-(pyridin-2-ylmethyl)aniline and its Analogs in Small Molecule Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. The aniline moiety, a deceptively simple aromatic amine, has proven to be a rich source of inspiration for the development of novel therapeutics.[1] Its utility is further enhanced through strategic substitution, which allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the applications of the 3-chloro-N-(pyridin-2-ylmethyl)aniline scaffold and its close structural analogs in the realm of small molecule drug discovery. While direct experimental data on the title compound is limited in publicly accessible literature, a comprehensive analysis of its near chemical relatives provides a robust framework for understanding its potential applications and for designing experimental protocols.

The presence of a chlorine atom on the aniline ring is not merely a steric addition; it profoundly influences the electronic and lipophilic character of the molecule.[2] This halogen substituent can engage in favorable halogen bonding interactions within protein binding pockets and can modulate metabolic stability.[2][3] The pyridinylmethyl group introduces a basic nitrogen atom, which can serve as a key hydrogen bond acceptor or a point for salt formation, thereby improving solubility and bioavailability. This combination of a chloro-substituted aniline and a pyridine ring system creates a "privileged scaffold" with the potential to interact with a diverse range of biological targets.

This document will serve as a detailed guide for researchers, providing insights into the synthesis, potential applications, and experimental protocols for leveraging this chemical class in drug discovery projects. We will explore its role as a key intermediate in the synthesis of targeted therapies, with a focus on kinase inhibitors and modulators of critical signaling pathways.

Chemical Properties and Synthesis

The general chemical structure of 3-chloro-N-(pyridin-2-ylmethyl)aniline and its related analogs makes them amenable to a variety of synthetic transformations. The aniline nitrogen can be readily acylated, alkylated, or used in coupling reactions, while the chloro-substituted aromatic ring is a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.[4]

General Synthetic Approaches

The synthesis of N-aryl pyridinylmethylamines can typically be achieved through reductive amination or nucleophilic substitution. A common synthetic route involves the reaction of a substituted aniline with a pyridinecarboxaldehyde in the presence of a reducing agent. Alternatively, a pyridinylmethyl halide can be reacted with an aniline.

For related structures, such as chloro-pyridinyl anilines where the pyridine and aniline rings are directly linked, palladium-catalyzed cross-coupling reactions are often employed.[5]

Here is a representative synthetic scheme for a related compound, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, which is synthesized from 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.[6]

Caption: Synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline.

Applications in Small Molecule Drug Discovery

The true value of the 3-chloro-N-(pyridin-2-ylmethyl)aniline scaffold and its analogs lies in their application as building blocks for potent and selective inhibitors of various drug targets.

Kinase Inhibition: Targeting Cancer and Inflammatory Diseases

A prominent application of chloro-aniline derivatives is in the development of kinase inhibitors. The aniline core can serve as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors. For instance, 3-Chloro-4-(2-pyridylmethoxy)aniline has been utilized in the preparation of irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, a key target in breast cancer therapy.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.

-

Materials:

-

Test compound (e.g., a derivative of 3-chloro-N-(pyridin-2-ylmethyl)aniline) dissolved in DMSO.

-

Recombinant kinase (e.g., HER2).

-

Kinase substrate (peptide or protein).

-

ATP (adenosine triphosphate).

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

-

384-well microplate.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compound to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase and substrate solution to each well.

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.

-

Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation: Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) |

| Analog A | HER2 | 50 |

| Analog B | EGFR | 120 |

| Staurosporine (Control) | Pan-kinase | 5 |

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several types of cancer. 4-Chloro-3-(pyridin-2-yl)aniline serves as a key intermediate in the synthesis of Smoothened (Smo) antagonists, which are potent inhibitors of the Hh pathway.[7] Vismodegib, an FDA-approved drug for basal cell carcinoma, is a prominent example of a Smo antagonist.

Caption: Inhibition of the Hedgehog signaling pathway by a SMO antagonist.

Experimental Protocol: Cellular Assay for Hedgehog Pathway Inhibition

This protocol describes a method to assess the ability of a compound to inhibit Hh pathway activity in cells.

-

Materials:

-

Shh-LIGHT2 cells (a cell line with a stably transfected GLI-responsive luciferase reporter).

-

Test compound dissolved in DMSO.

-

Purified Sonic Hedgehog (Shh) ligand.

-

Cell culture medium (e.g., DMEM) with serum.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System from Promega).

-

96-well cell culture plate.

-

-

Procedure:

-

Seed Shh-LIGHT2 cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a positive control (e.g., Vismodegib) and a negative control (DMSO vehicle).

-

Stimulate the Hh pathway by adding a fixed concentration of Shh ligand to all wells except for the unstimulated control.

-

Incubate the cells for 48-72 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

-

Calculate the percent inhibition of Shh-induced luciferase activity for each compound concentration and determine the IC50 value.

-

Conclusion and Future Perspectives

The 3-chloro-N-(pyridin-2-ylmethyl)aniline scaffold and its close chemical relatives represent a valuable class of molecules for small molecule drug discovery. Their synthetic tractability and the advantageous properties imparted by the chloro and pyridine functionalities make them attractive starting points for the development of targeted therapies. The applications highlighted in this guide, namely kinase inhibition and Hedgehog pathway modulation, are just a glimpse of the potential of this scaffold. Further exploration of its utility against other target classes, such as GPCRs and ion channels, is warranted. As our understanding of the structural requirements for potent and selective drug action continues to evolve, we can expect to see the continued emergence of novel therapeutics derived from this versatile chemical framework.

References

-

Cas 879088-41-2,4-chloro-3-(pyridin-2-yl)aniline | lookchem. Available at: [Link]

-

3-CHLOROANILINE - Ataman Kimya. Available at: [Link]

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Available at: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available at: [Link]

-

The Role of 3-Chloro-2-methylaniline in Custom Organic Synthesis Projects. Available at: [Link]

-

3-CHLORO-4-(PYRIDIN-2-YL)ANILINE — Chemical Substance Information - NextSDS. Available at: [Link]

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents.

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - MDPI. Available at: [Link]

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate - PMC - NIH. Available at: [Link]

-

Aniline replacement in drug-like compounds - Cresset Group. Available at: [Link]

-

3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem - NIH. Available at: [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. Available at: [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 [amp.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

Application Note: Catalytic Workflows for Ru(II) 3-Chloro-N-(pyridin-2-ylmethyl)aniline Complexes

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and quantitative performance of bidentate N,N'-ligated Ruthenium(II) pre-catalysts.

Executive Summary

The development of robust, atom-economical catalytic processes is a cornerstone of modern pharmaceutical manufacturing. Ruthenium(II) complexes bearing bidentate N,N'-ligands—specifically 3-chloro-N-(pyridin-2-ylmethyl)aniline —represent a highly tunable and efficient class of pre-catalysts. This application note details the deployment of these complexes in two critical transformations: the Transfer Hydrogenation (TH) of ketones to secondary alcohols, and the Borrowing Hydrogen methodology for the genotoxin-free N-alkylation of amines.

By leveraging metal-ligand bifunctional catalysis, these complexes operate under mild conditions, offering high turnover frequencies (TOF) and exceptional functional group tolerance.

Mechanistic Rationale: The Power of Ligand Design

As process scientists, we do not merely screen catalysts; we engineer their electronic and steric environments to dictate reaction causality. The efficacy of the[RuCl₂(η⁶-p-cymene)(L)] system (where L = 3-chloro-N-(pyridin-2-ylmethyl)aniline) is driven by three distinct structural features:

-

The Hemilabile Pyridyl-Amine Chelate: The coordination of the pyridine nitrogen and the secondary amine to the Ru(II) center forms a stable 5-membered metallacycle[1]. This rigidity prevents off-cycle catalyst deactivation (e.g., irreversible dimerization) while maintaining the geometric flexibility required for substrate turnover.

-

The Secondary Amine (N-H) Proton: This complex operates via an outer-sphere, Noyori-type bifunctional mechanism ([2]). Instead of requiring the substrate to directly coordinate to the sterically crowded metal center, the N-H proton and the Ru-H hydride are transferred simultaneously to the polar C=O or C=N bond via a highly ordered 6-membered transition state.

-

Electronic Modulation via the 3-Chloro Substituent: The meta-chloro group on the aniline ring is not arbitrary. Its electron-withdrawing inductive effect increases the acidity of the coordinated N-H proton. This facilitates rapid deprotonation by a mild base (e.g., KOtBu) to generate the catalytically active 16-electron Ru-amido species, significantly accelerating the reaction initiation phase compared to unsubstituted analogs ([1]).

Visualizing the Catalytic Workflows

A. Transfer Hydrogenation (TH) Mechanism

In TH, 2-propanol serves as both the solvent and the benign hydrogen donor, eliminating the need for hazardous, high-pressure H₂ gas.

Figure 1: Outer-sphere metal-ligand bifunctional mechanism for transfer hydrogenation.

B. Borrowing Hydrogen (N-Alkylation)

Traditional N-alkylation relies on alkyl halides, which often generate genotoxic impurities (GTIs). The borrowing hydrogen methodology allows the use of simple alcohols as alkylating agents, generating only water as a byproduct ([3]).

Figure 2: Borrowing hydrogen catalytic cycle for the N-alkylation of amines with alcohols.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols integrate internal standards for real-time kinetic tracking and blank controls to eliminate false positives.

Protocol 1: Transfer Hydrogenation of Acetophenone

Objective: Rapid reduction of ketones using 2-propanol.

Materials:

-

Pre-catalyst: [RuCl₂(η⁶-p-cymene)]₂ (0.05 mol%)

-

Ligand: 3-chloro-N-(pyridin-2-ylmethyl)aniline (0.11 mol%)

-

Base: Potassium tert-butoxide (KOtBu, 1.0 mol%)

-

Substrate: Acetophenone (10 mmol)

-

Internal Standard: n-Dodecane (1 mmol)

-

Solvent: Anhydrous, degassed 2-propanol (20 mL)

Step-by-Step Methodology:

-

Catalyst Activation: In an argon-filled glovebox, charge a Schlenk flask with [RuCl₂(η⁶-p-cymene)]₂ and the ligand. Add 5 mL of 2-propanol and stir at 80 °C for 30 minutes to form the pre-catalyst complex in situ.

-

Substrate Addition: Cool the mixture to room temperature. Add acetophenone, n-dodecane (internal standard), and the remaining 15 mL of 2-propanol.

-

Initiation: Add KOtBu to the flask. The base deprotonates the amine ligand, instantly generating the deep-colored 16-electron active amido species.

-

Reaction & Sampling: Heat the reaction to 82 °C (reflux). Withdraw 50 µL aliquots at 15, 30, 60, and 120 minutes. Quench aliquots immediately in 0.5 mL of cold hexane to halt catalysis.

-

Validation: Analyze aliquots via GC-FID. Self-Validation Check: Run a parallel control flask omitting the Ru-precursor. If the control shows >1% conversion, investigate the 2-propanol for transition metal contamination.

Protocol 2: Borrowing Hydrogen for N-Alkylation

Objective: Synthesis of secondary amines from primary alcohols and primary amines.

Materials:

-

Pre-catalyst complex (pre-synthesized):[RuCl₂(η⁶-p-cymene)(3-chloro-N-(pyridin-2-ylmethyl)aniline)] (1.0 mol%)

-

Base: KOtBu (10 mol%)

-

Substrates: Benzyl alcohol (5 mmol), Aniline (5.5 mmol)

-

Solvent: Toluene (10 mL)

Step-by-Step Methodology:

-

Setup: In a 25 mL pressure tube equipped with a magnetic stir bar, combine the Ru pre-catalyst, KOtBu, benzyl alcohol, and aniline under an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene. Seal the tube with a Teflon-lined cap.

-

Heating: Transfer the tube to a pre-heated oil bath at 110 °C. Stir vigorously for 12–18 hours.

-

Monitoring (Crucial Step): At t = 4 hours, take a micro-sample for GC-MS analysis. Self-Validation Check: You must observe the transient presence of benzaldehyde and N-benzylideneaniline (the imine intermediate). The absence of these intermediates indicates a failure in the initial dehydrogenation step, likely due to moisture poisoning the Ru-alkoxide intermediate.

-

Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the expected catalytic performance of the Ru(II) 3-chloro-N-(pyridin-2-ylmethyl)aniline system across various substrates, highlighting its efficiency and versatility.

Table 1: Representative Catalytic Performance Data

| Substrate Pair | Catalytic Application | Catalyst Loading | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |

| Acetophenone | Transfer Hydrogenation | 0.1 mol% | 82 | 2 | >99 | 495 |

| 4'-Methoxyacetophenone | Transfer Hydrogenation | 0.1 mol% | 82 | 4 | 96 | 240 |

| Benzyl Alcohol + Aniline | Borrowing Hydrogen | 1.0 mol% | 110 | 12 | 92 | 7.6 |

| 1-Phenylethanol + Morpholine | Borrowing Hydrogen | 1.0 mol% | 110 | 18 | 88 | 4.8 |

Note: TOF (Turnover Frequency) is calculated at 50% conversion to represent the maximum kinetic rate before substrate depletion effects dominate.

References

-

Gómez, J., García-Herbosa, G., Cuevas, J. V., Arnáiz, A., Carbayo, A., Muñoz, A., Falvello, L., & Fanwick, P. E. "Diastereospecific and Diastereoselective Syntheses of Ruthenium(II) Complexes Using N,N' Bidentate Ligands Aryl-pyridin-2-ylmethyl-amine ArNH-CH2-2-C5H4N and Their Oxidation to Imine Ligands." Inorganic Chemistry 45, no. 6 (2006): 2483-2493. URL: [Link]

-

Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society 131, no. 5 (2009): 1766-1774. URL: [Link]

-

Ikariya, T., & Blacker, A. J. "Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts." Accounts of Chemical Research 40, no. 12 (2007): 1300-1308. URL: [Link]

Sources

Application Note: Step-by-Step Preparation of 3-Chloro-N-(pyridin-2-ylmethyl)aniline Pharmacophores

Executive Summary & Pharmacophore Rationale

The N-(pyridin-2-ylmethyl)aniline (picolylamine) scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, GPCR modulators, and transition-metal chelating agents. The incorporation of a 3-chloro substituent on the aniline ring enhances the molecule's lipophilicity and metabolic stability, while also providing a distinct vector for halogen bonding within target protein binding pockets. This application note details a highly efficient, self-validating protocol for synthesizing the 3-chloro-N-(pyridin-2-ylmethyl)aniline pharmacophore via reductive amination.

Mechanistic Causality: Why Reductive Amination?

Direct alkylation of 3-chloroaniline with 2-(chloromethyl)pyridine is notoriously difficult to control, frequently resulting in over-alkylation to the tertiary amine. Reductive amination circumvents this issue by trapping the primary amine as a transient Schiff base (imine), which is subsequently reduced to the secondary amine.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ) is the premier reducing agent for this transformation. Unlike sodium borohydride ( NaBH4 ), which can prematurely reduce the starting aldehyde, STAB is sterically hindered and electron-deficient, rendering it remarkably selective for protonated imines over aldehydes[1],[2]. Furthermore, STAB eliminates the severe toxicity risks associated with sodium cyanoborohydride ( NaCNBH3 ), which can liberate lethal hydrogen cyanide gas under acidic workup conditions[3],. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its ability to readily dissolve all components and stabilize the transition states during hydride transfer[2].

Reaction Pathway Visualization

Reaction pathway for the reductive amination yielding the target pharmacophore.

Experimental Design & Reagent Stoichiometry

To ensure reproducibility, all quantitative data for a standard 10 mmol scale synthesis is summarized below.

Table 1: Reagent Stoichiometry and Function

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 3-Chloroaniline | 127.57 | 1.00 | 1.28 g (1.06 mL) | Nucleophile / Limiting Reagent |

| 2-Pyridinecarboxaldehyde | 107.11 | 1.05 | 1.12 g (1.00 mL) | Electrophile |

| Sodium Triacetoxyborohydride | 211.94 | 1.40 | 2.97 g | Selective Reducing Agent[4] |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 30.0 mL | Aprotic Solvent[2] |

| Acetic Acid (Glacial) | 60.05 | 1.00 | 0.60 g (0.57 mL) | Acid Catalyst (Optional but recommended) |

Self-Validating Experimental Protocol

Step 1: System Preparation & Imine Condensation

-

Action: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (1.28 g, 10 mmol) and DCE (30 mL). Add 2-pyridinecarboxaldehyde (1.12 g, 10.5 mmol) followed by glacial acetic acid (0.60 g, 10 mmol). Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes under a nitrogen atmosphere.

-

Causality: Acetic acid mildly protonates the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the weakly nucleophilic 3-chloroaniline.

-

Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange hue within 15-30 minutes. This visual shift confirms the formation of the extended conjugated system characteristic of the Schiff base (imine) intermediate.

Step 2: Hydride Reduction

-

Action: Cool the reaction flask to 0∘C using an ice-water bath. Add STAB (2.97 g, 14 mmol) portion-wise over 10 minutes to prevent a sudden exotherm. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 to 4 hours.

-

Causality: STAB is moisture-sensitive but relatively stable in DCE. Adding it at 0∘C controls the initial kinetics of the hydride transfer, preventing unwanted side reactions.

-

Self-Validation Checkpoint: As the reduction proceeds, the deep orange color of the imine will gradually fade to a pale yellow. An aliquot analyzed via TLC (Silica, 7:3 Hexanes/EtOAc) should reveal the disappearance of the aldehyde spot (UV active) and the emergence of a new, lower Rf spot that stains positive with Ninhydrin (indicating a secondary amine).

Step 3: Quenching & Biphasic Extraction

-

Action: Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane ( 2×20 mL ), and wash the combined organic layers with brine (20 mL). Dry over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure.

-

Causality: The basic quench neutralizes the acetic acid and destroys any unreacted STAB, converting it into water-soluble borate salts that are easily partitioned into the aqueous phase.

-

Self-Validation Checkpoint: The addition of NaHCO3 will cause immediate effervescence ( CO2 gas evolution). The complete cessation of bubbling serves as the definitive physical indicator that the quench is complete and the system is safe to seal for extraction.

Step 4: Chromatographic Purification

-

Action: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3). Collect the fractions containing the product and remove the solvent in vacuo.

-

Causality: While reductive amination is clean, trace amounts of unreacted 3-chloroaniline or over-reduced picolyl alcohol may remain. Silica gel effectively resolves the secondary amine from these impurities.

Analytical Characterization & Validation

To verify the structural integrity of the synthesized pharmacophore, compare your analytical results against the expected parameters outlined below.

Table 2: Expected Analytical Validation Data

| Analytical Method | Parameter | Expected Observation / Value |

| LC-MS (ESI+) | [M+H]+ Ion | m/z 219.0 ( 35Cl ) and 221.0 ( 37Cl ) (Isotope pattern 3:1) |

| 1 H NMR (CDCl 3 ) | Methylene protons ( −CH2− ) | Doublet (if coupled to NH) or broad singlet, ∼4.4−4.5 ppm (2H) |

| 1 H NMR (CDCl 3 ) | Amine proton ( −NH− ) | Broad singlet, ∼4.8 ppm (1H, exchanges with D2O ) |

| TLC (7:3 Hex/EtOAc) | Rf Value | ∼0.3−0.4 (UV active, Ninhydrin positive) |

References

-

[1] Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Source: mdma.ch. URL: 1

-

[3] Title: Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Source: harvard.edu. URL: 3

-

[4] Title: TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride. Source: tcichemicals.com. URL: 4

-

Title: Sodium Triacetoxyborohydride. Source: sigmaaldrich.com. URL: Link

-

[2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: organic-chemistry.org. URL: 2

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. 東京化成工業株式会社 | Homepage [tcichemicals.com]

Troubleshooting secondary amine impurities in 3-chloro-N-(pyridin-2-ylmethyl)aniline preparation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of the secondary amine 3-chloro-N-(pyridin-2-ylmethyl)aniline .

While reductive amination is a powerful strategy for C–N bond formation[1], the reaction between 3-chloroaniline and 2-pyridinecarboxaldehyde is highly susceptible to impurity formation—specifically over-alkylation (tertiary amines) and direct aldehyde reduction (alcohols)[2]. This guide breaks down the causality of these impurities and provides field-proven, self-validating protocols to ensure high-purity secondary amine yields.

Mechanistic Pathway & Impurity Mapping

To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates the desired indirect reductive amination route alongside the primary impurity branches.

Reaction pathway mapping target secondary amine synthesis and primary impurity branches.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant tertiary amine (over-alkylation) formation?

Causality: Reductive amination generally avoids the severe over-alkylation seen in direct alkylation with alkyl halides[1]. However, over-alkylation still occurs because the newly formed secondary amine remains nucleophilic. It can react with residual 2-pyridinecarboxaldehyde to form a highly reactive iminium ion, which is rapidly reduced to the tertiary amine[3]. Because the electron-withdrawing 3-chloro group on your starting aniline slows the initial imine formation, unreacted aldehyde persists in solution longer, increasing the probability of this side reaction. Solution:

-

Stoichiometry: Always use the primary amine in a slight excess (1.10–1.20 equivalents) to ensure the aldehyde is the limiting reagent[4].

-

Indirect Method: Pre-form the imine completely before introducing the reducing agent.

Q2: How can I minimize the direct reduction of 2-pyridinecarboxaldehyde to 2-pyridylcarbinol?

Causality: 2-Pyridinecarboxaldehyde is highly electrophilic. If a strong, unselective hydride source (like NaBH4 ) is present before the imine has fully condensed, the hydride will attack the carbonyl carbon directly, yielding the alcohol byproduct[2]. Solution: Switch to Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) . The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a mild hydride source that exhibits exceptional chemoselectivity for imines and iminium ions over aldehydes[1].

Q3: My reaction stalls at the imine intermediate. Why isn't it reducing?

Causality: If you are using NaBH3CN , the reduction is strictly pH-dependent. The imine must be protonated to an iminium ion to be susceptible to hydride attack[1]. If the pH drifts too high, the reduction stalls. If you are using catalytic hydrogenation (e.g., Pd/C + H2 ), the pyridine nitrogen of the aldehyde and the secondary amine product can coordinate to the metal surface, poisoning the catalyst[2]. Solution: For borohydride reductions, maintain mildly acidic conditions. Adding 1 equivalent of glacial acetic acid facilitates the protonation of the deactivated 3-chloroaniline imine, driving the reduction forward[4].

Quantitative Comparison of Reducing Agents

Selecting the correct reducing agent is the single most critical variable in suppressing impurities.

| Reducing Agent | Chemoselectivity (Imine vs Aldehyde) | Risk of Over-alkylation | Typical Target Yield | Mechanistic Notes |

| NaBH4 | Low | High | < 40% | Rapidly reduces aldehyde to alcohol. Not recommended for this substrate. |

| NaBH3CN | Moderate | Moderate | 60–75% | Requires strict pH control (~5). Generates highly toxic byproducts (HCN). |

| NaBH(OAc)3 | High | Low | > 85% | Mild, selective for iminium ions. The gold standard for secondary amines[1]. |

| Pd/C + H2 | High | Low-Moderate | Varies | Risk of catalyst poisoning by pyridine/amine coordination[2]. |

Self-Validating Experimental Protocol

To synthesize 3-chloro-N-(pyridin-2-ylmethyl)aniline while actively suppressing tertiary amine and alcohol impurities, follow this self-validating indirect reductive amination protocol using NaBH(OAc)3 .

Step 1: Imine Pre-formation

-

Charge a flame-dried flask with 3-chloroaniline (1.1 eq) and anhydrous 1,2-dichloroethane (DCE) to create a 0.2 M solution.

-

Add 2-pyridinecarboxaldehyde (1.0 eq) and anhydrous MgSO4 (2.0 eq) as a desiccant to drive the condensation equilibrium.

-

Stir at room temperature for 2–4 hours.

-

Validation Checkpoint: Analyze an aliquot via TLC or LC-MS. Do not proceed until the aldehyde peak is completely consumed.

Step 2: Chemoselective Reduction

-

Cool the reaction mixture to 0 °C. Lowering the temperature controls the exothermic reduction and minimizes over-alkylation[1].

-

Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes.

-

Add glacial acetic acid (1.0 eq) to facilitate the protonation of the imine.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Validation Checkpoint: LC-MS must show the disappearance of the imine mass and the appearance of the secondary amine [M+H]+ at m/z 219.1.

Step 3: Quench and Scavenging

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. This neutralizes the acetic acid and destroys residual hydride.

-

To remove the 0.1 eq excess of unreacted 3-chloroaniline, add polymer-supported benzaldehyde (PS-Benzaldehyde) scavenger resin and stir for 2 hours[4]. The resin will covalently bind the primary amine, leaving the secondary amine product in solution.

-

Validation Checkpoint: GC-MS or HPLC should confirm the complete absence of the primary amine peak.

Step 4: Isolation

-

Filter the mixture to remove the MgSO4 and scavenger resin.

-

Extract the filtrate with dichloromethane (DCM), wash with brine, dry over Na2SO4 , and concentrate under reduced pressure to yield the high-purity secondary amine.

References

-